ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS No.: 1704065-80-4
Cat. No.: VC2748951
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-80-4 |
|---|---|
| Molecular Formula | C11H11BrN2O2 |
| Molecular Weight | 283.12 g/mol |
| IUPAC Name | ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | QHCSZEGOJWINEM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=CC(=N2)Br)C |
Introduction
Chemical Identity and Physical Properties
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate belongs to the pyrrolopyridine class of compounds, featuring a unique heterocyclic structure. The molecule contains a pyrrolopyridine core with specific functional groups that contribute to its biological activity and physical characteristics. These structural elements include a bromine atom, a methyl group, and an ethyl ester functional group, all strategically positioned to enhance its pharmacological properties.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.12 g/mol | |
| Physical State | Solid | |
| Minimum Purity | 95% | |
| Storage Conditions | Cool, dry place | |
| Transport Classification | Not hazardous material |
The molecular weight of 283.12 g/mol places this compound in a range that is generally favorable for drug development, as it aligns with Lipinski's Rule of Five, which suggests that compounds with molecular weights below 500 g/mol often exhibit better oral bioavailability. This physical property, along with its solid-state nature, influences how the compound is handled, stored, and formulated for various applications.
Structural Characteristics and Classification
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate features a complex heterocyclic structure that contributes significantly to its biological activity. The core of the molecule is a pyrrolo[2,3-b]pyridine system, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. This structural arrangement creates a planar, aromatic system that serves as the scaffold for various functional groups that determine the compound's specificity and reactivity.
The position numbering in the pyrrolo[2,3-b]pyridine system begins with the nitrogen of the pyrrole ring designated as position 1 (hence the "1H" in the name), followed by a counterclockwise numbering around the bicyclic system. The compound features several key substituents: a bromine atom at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 3. Each of these substituents plays a role in the compound's interaction with biological targets.
Structure-Activity Relationship
The structure-activity relationship (SAR) of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate reveals how its structural elements contribute to its biological activity. The pyrrolo[2,3-b]pyridine core provides a rigid scaffold that positions the functional groups optimally for interaction with target proteins such as FGFRs.
The bromine atom at position 6 enhances the compound's lipophilicity, potentially improving its cell membrane permeability. Additionally, halogen atoms like bromine can participate in halogen bonding with protein targets, potentially strengthening binding interactions. The methyl group at position 2 likely contributes to the compound's hydrophobic interactions with binding pockets in target proteins while also potentially influencing the electronic distribution across the molecule.
The ethyl carboxylate group at position 3 is potentially significant for hydrogen bonding interactions with target proteins and may serve as a point for metabolic modification in biological systems. This ester group could also be involved in specific interactions with amino acid residues in the binding sites of target enzymes or receptors.
Synthesis and Production Methods
The synthesis of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves multiple chemical steps designed to build the heterocyclic structure with the appropriate substituents. Although the exact synthetic pathway used commercially may vary, common approaches to synthesizing similarly structured compounds typically involve the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions.
Modern synthetic approaches to this compound may employ continuous flow reactors and automated systems to improve efficiency and yield while minimizing waste. These advanced manufacturing techniques allow for better control of reaction conditions, leading to higher purity products and more consistent batch-to-batch results.
Synthetic Challenges and Solutions
Mechanism of Action and Biological Activities
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate exhibits significant biological activity primarily through its interaction with fibroblast growth factor receptors (FGFRs). These receptors are tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making these receptors important targets for cancer therapy.
The compound acts by binding to FGFRs, inhibiting their activity and consequently suppressing downstream signaling pathways that promote cancer cell growth and survival. This inhibitory action can trigger apoptosis (programmed cell death) in cancer cells and reduce tumor proliferation, highlighting the compound's potential as an anticancer agent.
Cellular and Molecular Effects
The inhibition of FGFRs by ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate leads to several cellular and molecular effects that contribute to its anticancer activity. When FGFRs are inhibited, several downstream signaling pathways are affected, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the signal transducer and activator of transcription (STAT) pathway.
Disruption of these pathways results in decreased cell proliferation, reduced angiogenesis (formation of new blood vessels that supply tumors), and induction of apoptosis. Additionally, FGFR inhibition may also affect cancer cell migration and invasion, potentially reducing metastatic potential. These combined effects make ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate a promising candidate for therapeutic development against certain cancers.
Analytical Techniques and Stability Studies
Ensuring the quality, purity, and stability of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is crucial for its research applications. Various analytical techniques are employed to characterize the compound and monitor its stability under different conditions. High Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and stability studies of this compound.
Other analytical techniques that may be utilized for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide complementary information about the compound's structure, purity, and identity.
Research Applications and Limitations
Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is primarily used in research settings to investigate its potential as a therapeutic agent and to study the FGFR signaling pathway. The compound's specific interaction with FGFRs makes it a valuable tool for studying these receptors and their role in various biological processes, particularly in cancer development and progression.
Researchers may use this compound in cell culture studies to evaluate its effects on cancer cell lines with different FGFR expression profiles. Additionally, animal studies may be conducted to assess the compound's efficacy, pharmacokinetics, and toxicity in vivo. These preclinical investigations are essential steps in the drug development pipeline and provide valuable insights into the compound's potential as a therapeutic agent.
| Aspect | Details |
|---|---|
| Permitted Uses | Research and development only |
| Prohibited Uses | Human or veterinary drugs, foods, cosmetics, consumer products, biocides, pesticides |
| Handlers | Technically qualified persons only |
| Sales Restrictions | Not sold to individuals; no shipping to residential addresses |
| Ordering Process | New customers undergo internal onboarding process |
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, it is valuable to compare it with structurally related compounds. The search results provide information on several related pyrrolopyridine derivatives that differ in their substitution patterns, offering insights into structure-activity relationships within this chemical class.
Table 3: Comparison of Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1704065-80-4 | C11H11BrN2O2 | 283.12 | Reference compound |
| Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 577711-94-5 | C10H9BrN2O2 | 269.09 | Lacks 2-methyl group; carboxylate at position 2 |
| Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1342811-51-1 | C9H7BrN2O2 | 255.07 | Methyl ester instead of ethyl; lacks 2-methyl group |
The variation in ester groups (methyl versus ethyl) may influence the compound's lipophilicity, metabolic stability, and bioavailability. These structure-activity relationships provide valuable guidance for medicinal chemists seeking to optimize compounds within this class for specific therapeutic applications.
Future Research Directions
The promising biological activities of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate suggest several potential directions for future research. These research avenues could further elucidate the compound's therapeutic potential and address current knowledge gaps.
Structural Optimization
Medicinal chemists may explore structural modifications to ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate to enhance its potency, selectivity, or pharmacokinetic properties. These modifications might include:
-
Alterations to the ester group to improve metabolic stability
-
Substitution of the bromine atom with other halogens or functional groups to modulate binding affinity
-
Introduction of additional substituents to enhance selectivity for specific FGFR subtypes
-
Development of prodrug forms to improve bioavailability
Such structural optimization efforts could lead to derivative compounds with improved therapeutic profiles for cancer treatment.
Expanded Cancer Indications
While initial research has focused on cancers with known FGFR dysregulation, future studies might explore the compound's efficacy in additional cancer types. Molecular profiling of diverse tumors could identify new cancer subtypes that might respond to FGFR inhibition, expanding the potential therapeutic applications of ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its derivatives.
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